An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-4-methanamine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-4-methanamine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers.
Introduction to the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in modern drug discovery. Its unique electronic and structural features, arising from the fusion of a pyrrole and a pyridine ring, make it an attractive framework for the design of potent and selective therapeutic agents. This scaffold has been successfully incorporated into a variety of compounds targeting key biological pathways, particularly in oncology.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant activity as inhibitors of crucial cellular targets. For instance, they have been investigated as potent anticancer agents that act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2][3] Furthermore, this scaffold has been instrumental in the development of selective inhibitors for kinases such as FMS, which is implicated in various cancers and inflammatory disorders.[4]
Chemical Structure and Identification
The foundational step in understanding any molecule is to define its structure and key identifiers.
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IUPAC Name: (1H-pyrrolo[3,2-c]pyridin-4-yl)methanamine
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Chemical Formula: C₈H₉N₃
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Molecular Weight: 147.18 g/mol
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CAS Number: 2225144-09-0 (for the dihydrochloride salt)[4]
The structure consists of a pyrrolo[3,2-c]pyridine bicyclic system with a methanamine substituent at the 4-position.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comments |
| Melting Point (°C) | > 200 (as salt) | Heterocyclic amines and their salts often have high melting points due to strong intermolecular forces. |
| Boiling Point (°C) | > 350 | Expected to be high due to the polar nature and hydrogen bonding capabilities. |
| Water Solubility | High (as salt) | The presence of the amine group and the ability to form a hydrochloride salt suggest good aqueous solubility. |
| logP | 0.5 - 1.5 | The pyrrolopyridine core is relatively lipophilic, but the primary amine significantly increases hydrophilicity. |
| pKa | 7.5 - 8.5 (amine) | The primary amine is expected to be basic, with a pKa in the typical range for benzylic amines. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine can be designed based on established methodologies for the functionalization of related azaindole systems. A key strategy involves the construction of a 4-cyano-1H-pyrrolo[3,2-c]pyridine intermediate, followed by its reduction to the desired methanamine.
Experimental Protocol: Proposed Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine
This protocol is a proposed synthetic route and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
This step can be adapted from known procedures for the synthesis of related chloro-azaindoles. A potential starting material is a suitably substituted pyridine N-oxide.
Step 2: Cyanation of 4-Chloro-1H-pyrrolo[3,2-c]pyridine to form 4-Cyano-1H-pyrrolo[3,2-c]pyridine
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Materials: 4-Chloro-1H-pyrrolo[3,2-c]pyridine, Zinc Cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), and a high-boiling point solvent (e.g., DMF or DMA).
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Procedure:
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To a solution of 4-Chloro-1H-pyrrolo[3,2-c]pyridine in the chosen solvent, add Zn(CN)₂ and the palladium catalyst under an inert atmosphere.
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Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-Cyano-1H-pyrrolo[3,2-c]pyridine.
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Step 3: Reduction of 4-Cyano-1H-pyrrolo[3,2-c]pyridine to 1H-Pyrrolo[3,2-c]pyridine-4-methanamine
The reduction of the nitrile to the primary amine is a critical step, and several methods can be employed. Catalytic hydrogenation is a common and effective method.[5][6]
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Materials: 4-Cyano-1H-pyrrolo[3,2-c]pyridine, Raney Nickel or Palladium on Carbon (Pd/C), a solvent (e.g., methanol or ethanol saturated with ammonia), and a hydrogen source.
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Procedure:
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Dissolve 4-Cyano-1H-pyrrolo[3,2-c]pyridine in the chosen solvent in a high-pressure hydrogenation vessel.
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Carefully add the catalyst to the solution.
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Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 50-100 psi).
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
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Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 1H-Pyrrolo[3,2-c]pyridine-4-methanamine.
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The product can be further purified by crystallization of its hydrochloride salt.
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Spectroscopic Characterization (Predicted)
The following tables outline the predicted spectroscopic data for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine, based on the analysis of structurally similar compounds reported in the literature.[1][2][3][7]
¹H NMR (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H (pyrrole) |
| ~8.5 | s | 1H | H5 |
| ~7.8 | d | 1H | H2 |
| ~7.2 | d | 1H | H7 |
| ~6.8 | d | 1H | H3 |
| ~4.0 | s | 2H | -CH₂-NH₂ |
| ~2.5 | br s | 2H | -NH₂ |
¹³C NMR (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C7a |
| ~142 | C4 |
| ~138 | C5 |
| ~130 | C3a |
| ~125 | C2 |
| ~115 | C7 |
| ~100 | C3 |
| ~40 | -CH₂-NH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (pyrrole and amine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1620-1580 | Medium | C=C and C=N stretching (ring) |
| 1500-1400 | Strong | Ring vibrations |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 147.08 | [M]⁺ (Molecular ion) |
| 130.06 | [M-NH₃]⁺ |
Potential Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. The primary amine functionality provides a key interaction point for binding to biological targets and also serves as a versatile handle for further chemical modification and the development of structure-activity relationships (SAR).
Based on the known activities of related compounds, potential therapeutic applications include:
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Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer cell proliferation and survival.[4]
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Microtubule Targeting Agents: As a core that can be derivatized to mimic known colchicine-binding site inhibitors, it has the potential to be developed into a new class of anti-mitotic agents.[1][2][3]
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Fragment-Based Drug Discovery: The core structure can serve as a valuable starting point in fragment-based screening campaigns to identify novel binders for a wide range of therapeutic targets.
Logical Workflow for Target Validation
The following diagram illustrates a logical workflow for the initial biological evaluation of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine and its derivatives, focusing on a hypothetical kinase target.
Caption: A logical workflow for the preclinical evaluation of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine as a potential kinase inhibitor.
Conclusion
1H-Pyrrolo[3,2-c]pyridine-4-methanamine is a molecule of significant interest to the medicinal chemistry community. While direct experimental data is currently sparse, this guide provides a comprehensive overview based on the established chemistry and biology of the 1H-pyrrolo[3,2-c]pyridine scaffold. The proposed synthetic route and predicted physicochemical and spectroscopic properties offer a solid foundation for researchers to begin their investigations into this promising compound. Its structural features suggest a high potential for the development of novel therapeutics, and further exploration of its biological activities is highly warranted.
References
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
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NextSDS. (n.d.). {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine dihydrochloride. [Link]
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Kim, J. S., Lee, H. J., & Park, H. (2014). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bulletin of the Korean Chemical Society, 35(1), 273-276. [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]
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Schreyer, M., Staben, L., & Gribbon, P. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 25(12), 2898. [Link]25/12/2898)
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